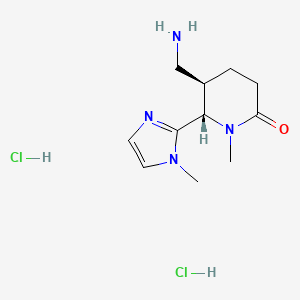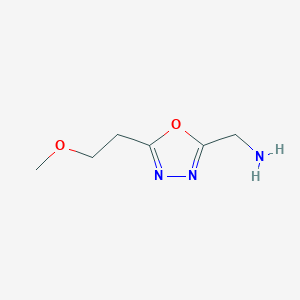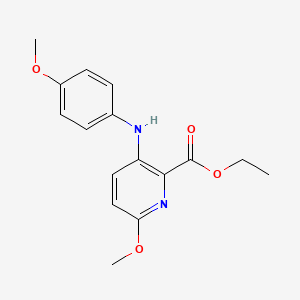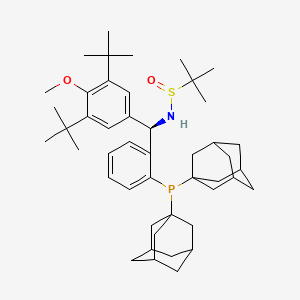![molecular formula C10H19N5 B13648044 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H19N5 It is known for its unique structure, which includes a piperazine ring and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine involves several steps. One common method includes the reaction of 4-methylpiperazine with ethyl 3-aminopyrazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux to promote the reaction, and the product is then purified through crystallization or chromatography .
Analyse Chemischer Reaktionen
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of addition products.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the pyrazole ring, making it less versatile in certain applications.
1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone: This compound has a similar piperazine structure but includes additional functional groups that provide different biological activities.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound also contains a piperazine ring but is structurally different due to the presence of a benzoic acid moiety.
The uniqueness of this compound lies in its combination of the piperazine and pyrazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19N5 |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-[2-(4-methylpiperazin-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H19N5/c1-13-4-6-14(7-5-13)8-9-15-3-2-10(11)12-15/h2-3H,4-9H2,1H3,(H2,11,12) |
InChI-Schlüssel |
QJLBOOIOOHVBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




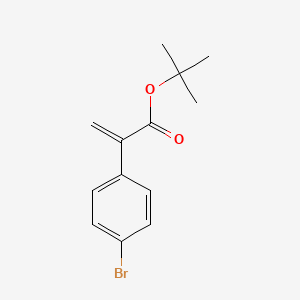
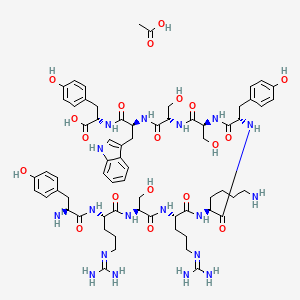


![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
